Fenoxanil
Fenoxanil
Fenoxanil (cas# 115852-48-7) is a compound useful in organic synthesis.
Fenoxanil is a systemic fungicide used for the control of rice blast.
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2-(2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile. It is a monocarboxylic acid amide, a dichlorobenzene, a nitrile and an aromatic ether.
Fenoxanil is a systemic fungicide used for the control of rice blast.
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2-(2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile. It is a monocarboxylic acid amide, a dichlorobenzene, a nitrile and an aromatic ether.
Brand Name:
Vulcanchem
CAS No.:
115852-48-7
VCID:
VC20889927
InChI:
InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)
SMILES:
CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Molecular Formula:
C15H18Cl2N2O2
Molecular Weight:
329.2 g/mol
Fenoxanil
CAS No.: 115852-48-7
Cat. No.: VC20889927
Molecular Formula: C15H18Cl2N2O2
Molecular Weight: 329.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fenoxanil (cas# 115852-48-7) is a compound useful in organic synthesis. Fenoxanil is a systemic fungicide used for the control of rice blast. N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2-(2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile. It is a monocarboxylic acid amide, a dichlorobenzene, a nitrile and an aromatic ether. |
|---|---|
| CAS No. | 115852-48-7 |
| Molecular Formula | C15H18Cl2N2O2 |
| Molecular Weight | 329.2 g/mol |
| IUPAC Name | N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide |
| Standard InChI | InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) |
| Standard InChI Key | IUOKJNROJISWRO-UHFFFAOYSA-N |
| SMILES | CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
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